molecular formula C19H24N2O B5647797 1-benzyl-4-(3-methoxybenzyl)piperazine

1-benzyl-4-(3-methoxybenzyl)piperazine

Cat. No. B5647797
M. Wt: 296.4 g/mol
InChI Key: PZWUXLYHUYYZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(3-methoxybenzyl)piperazine, also known as BZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was initially used as a veterinary anthelmintic agent but later gained popularity as a recreational drug due to its euphoric and stimulant effects. In recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

1-benzyl-4-(3-methoxybenzyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in feelings of euphoria, increased energy, and heightened awareness.
Biochemical and Physiological Effects
1-benzyl-4-(3-methoxybenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. 1-benzyl-4-(3-methoxybenzyl)piperazine has also been shown to have a positive effect on mood and cognitive function.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(3-methoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. 1-benzyl-4-(3-methoxybenzyl)piperazine is also relatively stable and can be stored for extended periods without significant degradation. However, 1-benzyl-4-(3-methoxybenzyl)piperazine has several limitations, including its potential for abuse and dependence. It is also difficult to control the dosage and purity of 1-benzyl-4-(3-methoxybenzyl)piperazine, which can lead to variability in experimental results.

Future Directions

There are several future directions for research on 1-benzyl-4-(3-methoxybenzyl)piperazine. One area of interest is the development of novel analogs of 1-benzyl-4-(3-methoxybenzyl)piperazine with improved therapeutic properties. Another area of interest is the identification of specific targets for 1-benzyl-4-(3-methoxybenzyl)piperazine in the brain, which could lead to the development of more targeted therapies. Additionally, research on the potential neuroprotective effects of 1-benzyl-4-(3-methoxybenzyl)piperazine could lead to its use in the treatment of neurodegenerative diseases.

Synthesis Methods

1-benzyl-4-(3-methoxybenzyl)piperazine can be synthesized by the reaction of benzyl chloride with 1-(3-methoxyphenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-benzyl-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 1-benzyl-4-(3-methoxybenzyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-benzyl-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-22-19-9-5-8-18(14-19)16-21-12-10-20(11-13-21)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWUXLYHUYYZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(3-methoxybenzyl)piperazine

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